molecular formula C9H5ClN2O2 B1366723 2-Chloro-6-nitroquinoline CAS No. 29969-57-1

2-Chloro-6-nitroquinoline

Cat. No. B1366723
CAS RN: 29969-57-1
M. Wt: 208.6 g/mol
InChI Key: FQYXTVZGTFWRGD-UHFFFAOYSA-N
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Description

2-Chloro-6-nitroquinoline is a chemical compound with the molecular formula C9H5ClN2O2 . It has an average mass of 208.601 Da and a mono-isotopic mass of 208.003952 Da .


Synthesis Analysis

The synthesis of quinoline derivatives, including 2-Chloro-6-nitroquinoline, has been a subject of interest in recent years . Various synthesis protocols have been reported in the literature for the construction of the quinoline scaffold . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-nitroquinoline consists of a benzene ring fused with a pyridine moiety . It has a density of 1.5±0.1 g/cm3, a boiling point of 363.4±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .


Chemical Reactions Analysis

Quinoline derivatives, including 2-Chloro-6-nitroquinoline, have been used in various chemical reactions . For instance, they have been used in the [3+2] cycloaddition reaction with azomethine ylides to form pyrrolo [3,4- f ]quinolines .


Physical And Chemical Properties Analysis

2-Chloro-6-nitroquinoline has a molar refractivity of 53.6±0.3 cm3, a polar surface area of 59 Å2, and a polarizability of 21.3±0.5 10-24 cm3 . It also has a surface tension of 63.4±3.0 dyne/cm and a molar volume of 140.6±3.0 cm3 .

Scientific Research Applications

Application in Medicinal Chemistry

2-Chloro-6-nitroquinoline is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are a vital nucleus in several natural products .

Synthesis and Therapeutic Potential

One of the synthesized derivatives of 2-Chloro-6-nitroquinoline, namely 2-chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime, showed potent antimalarial activity compared with chloroquine as standard . This suggests that 2-Chloro-6-nitroquinoline and its derivatives could be used in the development of new antimalarial drugs.

Antimicrobial Activity

Quinoline derivatives, including 2-Chloro-6-nitroquinoline, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Anticancer Activity

Quinoline derivatives have been found to exhibit anticancer activity . They are used extensively in the treatment of various types of cancers . The specific mechanisms of action, experimental procedures, and outcomes would depend on the specific derivative and the type of cancer being treated.

Anti-inflammatory and Antioxidant Activity

Quinoline derivatives also exhibit anti-inflammatory and antioxidant effects . They can be used in the treatment of conditions characterized by inflammation and oxidative stress .

Anti-SARS-CoV-2 Activity

Quinoline derivatives have shown potential as anti-SARS-CoV-2 agents . This suggests that 2-Chloro-6-nitroquinoline and its derivatives could be used in the development of new drugs to combat SARS-CoV-2 .

Antituberculosis Activity

Quinoline derivatives have also been found to exhibit antituberculosis activity . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Cardiovascular Applications

Quinoline derivatives have been used in the treatment of cardiovascular diseases . They can help regulate blood pressure and heart rate .

Safety And Hazards

The safety data sheet for 2-Chloro-6-nitroquinoline suggests that it should be handled with care to avoid contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition when handling this compound .

properties

IUPAC Name

2-chloro-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9-4-1-6-5-7(12(13)14)2-3-8(6)11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYXTVZGTFWRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448421
Record name 2-chloro-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-nitroquinoline

CAS RN

29969-57-1
Record name 2-Chloro-6-nitroquinoline
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-nitroquinoline
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Synthesis routes and methods

Procedure details

6-Nitro-3,4-dihydro-1H-quinolin-2-one (12.56 g, 65.4 mmol) was suspended in toluene (200 mL), to which DDQ (15.06 g, 66.3 mmol) was added. Phosphoryl trichloride (30.5 mL, 327 mmol) was then added dropwise and the reaction mixture was then heated at 90° C. for 3 hours. It was then observed that the deep red semi-solution had become an orange free flowing suspension, which LC-MS confirmed contained desired product. The reaction mixture was then poured slowly into ice water (1 L), keeping temperature below 10° C. This solution was then neutralized to pH 7 via slow addition of 2.5M aq. sodium hydroxide, keeping temperature below 10° C. This brown suspension was then extracted with ethyl acetate. The aqueous layer was back extracted further with ethyl acetate, and the combined organic layers were washed with brine. The resulting orange/brown solution was dried over MgSO4, filtered and concentrated to afford a brown/orange solid, which was dried under high vacuum overnight. The mass of dry material (2-chloro-6-nitro-quinoline) was 7.2 g (50% yield).
Quantity
12.56 g
Type
reactant
Reaction Step One
Name
Quantity
15.06 g
Type
reactant
Reaction Step Two
Quantity
30.5 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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